molecular formula C20H14Cl2N2O2 B11706350 2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}benzamide

2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}benzamide

Cat. No.: B11706350
M. Wt: 385.2 g/mol
InChI Key: LUOFCNPPNQTVPG-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide is a complex organic compound characterized by the presence of chlorinated benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzamido)-N-(4-chlorophenyl)benzamide typically involves the reaction of benzamide with chlorinated reagents. One common method involves the use of benzamide and N-chlorosuccinimide (NCS) as a nitrogen/halogen source. The reaction is catalyzed by 4-dimethylaminopyridine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated benzamide groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    N-Chlorosuccinimide (NCS): Used as a halogen source in substitution reactions.

    4-Dimethylaminopyridine: Acts as a catalyst in the synthesis of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzamido)-N-(4-chlorophenyl)benzamide is not well-understood. it is likely that the compound interacts with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorobenzamido)-N-(4-chlorophenyl)benzamide is unique due to its specific combination of chlorinated benzamide groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N-(4-chlorophenyl)benzamide

InChI

InChI=1S/C20H14Cl2N2O2/c21-13-9-11-14(12-10-13)23-20(26)16-6-2-4-8-18(16)24-19(25)15-5-1-3-7-17(15)22/h1-12H,(H,23,26)(H,24,25)

InChI Key

LUOFCNPPNQTVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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